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Compound of Interest

4-(3,4-
Compound Name:
Dimethylphenyl)benzaldehyde

CAS No.: 343604-05-7

Cat. No.: B1585866

Get Quote

Executive Summary & Compound Identity

4-(3,4-Dimethylphenyl)benzaldehyde is a functionalized biaryl scaffold widely utilized as a
rigid linker in liquid crystal engineering and a privileged intermediate in medicinal chemistry. Its
structural integrity—defined by the biphenyl core—provides the geometric linearity required for
mesogenic behavior in display materials, while the aldehyde handle allows for facile
diversification into styrenes, benzyl amines, and heterocycles.

Nomenclature & Identifiers

To ensure precision in procurement and database indexing, the following identifiers must be
used. While "4-(3,4-Dimethylphenyl)benzaldehyde" is the common trade name, the IUPAC
systematic nhaming convention prioritizes the biphenyl skeleton.
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Identifier Type Value

Preferred IUPAC Name 3',4'-Dimethyl[1,1'-biphenyl]-4-carbaldehyde
Common Name 4-(3,4-Dimethylphenyl)benzaldehyde

CAS Registry Number 343604-05-7

Molecular Formula C15H140

Molecular Weight 210.27 g/mol

SMILES CC1=C(C)C=C(C=C1)C2=CC=C(C=0)C=C2
InChlKey FWBMHVOMCSIWCX-UHFFFAOYSA-N

Structural Analysis & Retrosynthesis

The synthesis of 3',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde is classically achieved via Suzuki-
Miyaura cross-coupling. This pathway is preferred over Gomberg-Bachmann or Ullmann
couplings due to mild conditions, tolerance of the aldehyde functional group, and high
regioselectivity.

Retrosynthetic Logic

The biaryl bond is the strategic disconnection point. Two primary routes exist based on the
availability of boronic acid precursors:

e Route A (Preferred): Coupling of 4-bromobenzaldehyde with 3,4-dimethylphenylboronic acid.
This route is advantageous because 4-bromobenzaldehyde is a cheap, stable electrophile.

e Route B: Coupling of 4-formylphenylboronic acid with 4-bromo-1,2-dimethylbenzene (4-
bromo-o-xylene).
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Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the biaryl core via
Suzuki coupling.[1][2]

Experimental Synthesis Protocol (Route A)

This protocol describes the synthesis on a 10 mmol scale. It utilizes a biphasic solvent system
to solubilize the inorganic base while maintaining organic reactant solubility.

Materials & Reagents[4][5]

e Substrate 1: 4-Bromobenzaldehyde (1.85 g, 10.0 mmol)

e Substrate 2: 3,4-Dimethylphenylboronic acid (1.65 g, 11.0 mmol, 1.1 equiv)

o Catalyst: Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 578 mg)
e Base: Potassium Carbonate (K2COs3) (2.0 M aqueous solution, 15 mL)

e Solvent: Toluene (30 mL) / Ethanol (10 mL)

 Inert Gas: Nitrogen or Argon

Step-by-Step Procedure
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e Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine
Toluene and Ethanol. Sparge with nitrogen for 15 minutes to remove dissolved oxygen
(critical to prevent Pd(0) oxidation).

o Loading: Add 4-Bromobenzaldehyde, 3,4-Dimethylphenylboronic acid, and the Pd(PPhs)a
catalyst under a positive stream of nitrogen.

o Base Addition: Add the degassed 2.0 M K2COs solution.

» Reaction: Attach a reflux condenser. Heat the biphasic mixture to vigorous reflux (approx.
90-100°C oll bath) for 12—-16 hours.

o Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide
(Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.

e Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

 Purification: Wash combined organics with brine, dry over anhydrous MgSOea, filter, and
concentrate in vacuo.

« |solation: Recrystallize the crude solid from hot ethanol or purify via flash column
chromatography (SiO2z, Gradient 0-10% EtOAc in Hexanes).

Mechanism of Action

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive
Elimination.[3] The base plays a dual role: activating the boronic acid to a boronate species and
facilitating the transmetallation step.
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Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling showing the regeneration of the Pd(0)
species.

Characterization & Quality Control

Upon isolation, the compound must be validated against the following specifications.
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Parameter Specification Method

White to off-white crystalline ]
Appearance id Visual
soli

Purity >08.0% HPLC (254 nm)

5 10.05 (s, 1H, CHO), 7.95 (d,
2H), 7.75 (d, 2H), 7.40 (s, 1H),

1H NMR (CDCls) 400 MHz NMR
7.35 (d, 1H), 7.20 (d, 1H), 2.35

(s, 3H), 2.30 (s, 3H).

1695 cm~1 (C=0 stretch), 1600
IR Spectrum FT-IR (ATR)
cm~ (Ar C=C)

Note: The diagnostic aldehyde proton at ~10 ppm and the two distinct methyl singlets at ~2.3
ppm are the primary confirmation markers.

Applications in R&D
Medicinal Chemistry (Privileged Scaffold)

The biphenyl aldehyde moiety serves as a precursor for p38 MAP kinase inhibitors and other
kinase-targeting small molecules. The aldehyde is typically subjected to:

e Reductive Amination: To install solubilizing amine tails.
o Knoevenagel Condensation: To extend the conjugation for Michael acceptor synthesis.

» Wittig Olefination: To create stilbene derivatives.

Materials Science (Liquid Crystals)

The 3',4'-dimethyl substitution pattern introduces lateral steric bulk to the rigid biphenyl core. In
liquid crystal (LC) design, this lateral substitution depresses the melting point while maintaining
nematic phase stability, a critical parameter for display mixtures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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